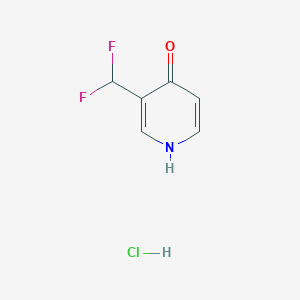
3-(Difluoromethyl)pyridin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)pyridin-4-ol hydrochloride is a chemical compound with the molecular formula C6H5F2NO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of difluoromethyl and hydroxyl groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyridin-4-ol hydrochloride typically involves the introduction of a difluoromethyl group to the pyridine ring. One common method is the reaction of 4-hydroxypyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)pyridin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield difluoromethylpyridinone, while substitution reactions can produce various difluoromethyl-substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(Difluoromethyl)pyridin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)pyridin-4-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)pyridin-4-ol hydrochloride
- 3-(Chloromethyl)pyridin-4-ol hydrochloride
- 3-(Bromomethyl)pyridin-4-ol hydrochloride
Uniqueness
3-(Difluoromethyl)pyridin-4-ol hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and chloromethyl analogs, the difluoromethyl group offers a balance between lipophilicity and hydrogen bonding capability, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C6H6ClF2NO |
|---|---|
Poids moléculaire |
181.57 g/mol |
Nom IUPAC |
3-(difluoromethyl)-1H-pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-6(8)4-3-9-2-1-5(4)10;/h1-3,6H,(H,9,10);1H |
Clé InChI |
WJHQRJZMLTUDMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=C(C1=O)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















